2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride
Description
Chemical Identity and Nomenclature
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is systematically identified by the Chemical Abstracts Service registry number 1160264-90-3. The compound possesses the molecular formula C₁₄H₇Cl₂NOS with a molecular weight of 308.18 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature standards, the complete systematic name reflects the quinoline core structure with specific substitution patterns at the 2-position and 4-position.
The structural framework consists of a quinoline ring system substituted at the 2-position with a 5-chloro-2-thienyl group and at the 4-position with a carbonyl chloride functional group. The thiophene ring contributes additional heteroatom character through its sulfur atom, while the chlorine substituents at both the quinoline and thiophene positions influence the electronic properties and reactivity patterns of the molecule. Alternative nomenclature systems may refer to this compound as 4-quinolinecarbonyl chloride, 2-(5-chloro-2-thienyl)-, reflecting the carbonyl chloride as the primary functional group.
The compound's structural complexity arises from the integration of multiple heterocyclic systems, each contributing distinct electronic and steric effects. The quinoline nucleus provides aromatic stability and potential sites for electrophilic and nucleophilic interactions, while the thiophene substituent introduces additional π-electron density and polarizable sulfur functionality. The carbonyl chloride group serves as a highly reactive electrophilic center, enabling facile derivatization through nucleophilic substitution reactions.
Historical Context and Research Significance
The development of quinoline-4-carbonyl chloride derivatives represents a significant advancement in heterocyclic chemistry, building upon foundational work in quinoline synthesis established during the late nineteenth century. The Pfitzinger reaction, first discovered by Wilhelm Pfitzinger, established the fundamental methodology for constructing quinoline-4-carboxylic acid derivatives through the condensation of isatin with ketones containing the methylene carbonyl group in alkaline conditions. This classical transformation provided the conceptual framework for subsequent innovations in quinoline functionalization.
Modern synthetic approaches to quinoline-4-carbonyl chlorides have evolved to incorporate diverse substitution patterns and functional group tolerance. Recent advances in three-component synthesis methodologies have demonstrated efficient pathways for constructing substituted quinoline-4-carboxylic acids, which serve as precursors to the corresponding carbonyl chlorides. These developments have expanded the accessibility of complex quinoline derivatives, enabling systematic structure-activity relationship studies and pharmaceutical applications.
The incorporation of thiophene substituents into quinoline frameworks has emerged as a particularly valuable strategy in medicinal chemistry. Research has demonstrated that quinoline derivatives exhibit potent antiviral activities against various viral strains, including zika virus, enterovirus, herpes virus, human immunodeficiency virus, and ebola virus. The structural diversity achievable through thiophene substitution patterns has enabled the optimization of biological activities while maintaining favorable pharmacological properties.
Contemporary synthetic methodologies have addressed the challenges associated with constructing fused tetracyclic quinoline systems through innovative cyclization strategies. These approaches have demonstrated the versatility of quinoline-based building blocks in accessing complex molecular architectures with enhanced biological activities. The development of efficient synthetic routes to 2-(thienyl)quinoline-4-carbonyl chlorides has facilitated their incorporation into drug discovery programs and materials science applications.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed scientific examination of this compound, encompassing its chemical properties, synthetic accessibility, and research applications. The primary objective involves consolidating current knowledge regarding the structural characteristics and reactivity patterns that define this compound's utility in synthetic organic chemistry and pharmaceutical research.
The scope encompasses a systematic analysis of the compound's molecular structure and its influence on chemical behavior, including reactivity toward nucleophiles and stability under various reaction conditions. Particular attention is directed toward understanding how the specific substitution pattern affects electronic distribution and subsequent chemical transformations. The review examines synthetic methodologies for accessing this compound and related derivatives, with emphasis on reaction efficiency and functional group compatibility.
Research significance is evaluated through examination of biological activity profiles and potential therapeutic applications. The review considers the compound's role as a synthetic intermediate in the preparation of bioactive molecules, particularly those targeting antimicrobial and anticancer pathways. Additionally, the analysis includes consideration of structure-activity relationships that inform rational drug design strategies.
The investigation extends to comparative analysis with related quinoline-4-carbonyl chloride derivatives, identifying unique features that distinguish this compound from other members of this compound class. This comparative approach enables identification of optimal structural features for specific applications and guides future synthetic efforts toward improved derivatives with enhanced properties.
| Research Area | Focus | Significance |
|---|---|---|
| Structural Analysis | Electronic effects of chloro-thienyl substitution | Understanding reactivity patterns |
| Synthetic Methodology | Efficient preparation routes | Accessibility for research applications |
| Biological Activity | Antimicrobial and anticancer properties | Therapeutic potential assessment |
| Structure-Activity Relationships | Substitution pattern effects | Rational drug design guidance |
| Comparative Analysis | Related quinoline derivatives | Optimization strategies |
The review methodology incorporates comprehensive literature analysis spanning peer-reviewed publications, chemical databases, and commercial supplier specifications to ensure complete coverage of available information. Critical evaluation of synthetic procedures considers factors including yield optimization, reaction scalability, and environmental impact. Biological activity assessment integrates data from multiple research groups to provide balanced perspectives on therapeutic potential and limitations.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride, a derivative of quinoline, exhibits significant biological activities that have garnered attention in medicinal chemistry. This compound is part of a larger class of quinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a quinoline core with a chloro-substituted thiophene moiety. This unique configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions due to the electrophilic nature of the carbonyl chloride group, allowing for the formation of derivatives that may enhance its biological properties.
The biological effects of this compound primarily arise from its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use in treating diseases where enzyme modulation is beneficial.
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. Derivatives synthesized from this compound have demonstrated effectiveness against a range of bacterial strains, suggesting its potential as a scaffold for developing new antibacterial agents.
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Various bacterial strains | Promising results |
| Antifungal | Specific fungal species | Under investigation |
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression and interference with cell cycle progression .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Induction of apoptosis |
| HCT116 (colon cancer) | 30 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound was cytotoxic to several cancer cell lines while maintaining acceptable levels of selectivity towards non-cancerous cells .
- Mechanistic Insights : Research using molecular docking studies suggested that the compound binds effectively to target enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.
Biology
- Proteomics Research : Utilized to study protein interactions and functions due to its ability to modify protein structures.
- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
Medicine
- Therapeutic Potential : Research has indicated that derivatives of this compound may have significant therapeutic properties, particularly in treating infections and inflammatory conditions. For example:
- Anticancer Properties : Some derivatives have shown potent inhibitory effects on cancer cell lines, with IC50 values as low as 0.12 μM against certain types of cancer cells.
- Mechanisms of Action : It may inhibit key enzymes involved in cancer progression, such as sirtuins and cyclooxygenase (COX) pathways.
Industry
- Specialty Chemicals Production : Employed in the production of dyes and pigments due to its unique structural properties.
Anticancer Studies
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride were evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays demonstrated significant activity against multiple cancer types, indicating potential for drug development .
Antimicrobial Studies
Another area of focus has been the antimicrobial properties of this compound. Research has shown that it can effectively inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienyl/Quinoline Moieties
The following table compares 2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride with analogs differing in substituent type, position, and electronic properties:
Key Observations :
Yield Variations :
- Thienyl derivatives (e.g., target compound) often yield 53–57% due to steric challenges in cyclization .
- Phenyl analogs (e.g., D6-D12) achieve higher yields (~60–70%) owing to favorable π-orbital interactions during synthesis .
HDAC Inhibition
- Target Compound : Derivatives like D27 and D28 () show IC₅₀ values of 0.5–2.0 µM against HDAC isoforms, attributed to the thienyl group’s metal-coordinating ability .
- Phenyl Analogs : Compounds like D6 (4-methoxyphenyl) exhibit weaker inhibition (IC₅₀ > 5 µM), highlighting the thienyl group’s superiority .
Antiproliferative Activity
Physicochemical Properties
| Property | This compound | 2-(4-Chlorophenyl)quinoline-4-carbonyl Chloride |
|---|---|---|
| LogP | 3.8 (predicted) | 4.2 (predicted) |
| Solubility (DMSO) | 25 mM | 15 mM |
| Melting Point | Not reported; assumed 150–170°C | 180–190°C (literature) |
Notes:
- Thienyl derivatives generally exhibit lower melting points and higher solubility in polar solvents compared to phenyl analogs due to sulfur’s polarizability .
Preparation Methods
Reaction Conditions and Procedure
| Step | Description | Conditions |
|---|---|---|
| 1 | Inert atmosphere setup (nitrogen or helium) | To prevent oxidation and moisture interference |
| 2 | Addition of non-polar solvent (e.g., tetracol phenixin) and thionyl chloride | Temperature maintained below 0 °C |
| 3 | Gradual, batch-wise addition of 5-chloro-2-thiophenecarboxylic acid | Temperature controlled via cryogenic bath |
| 4 | Stirring at room temperature for 10-30 minutes | Ensures thorough mixing and reaction initiation |
| 5 | Reflux heating for 1-3 hours | Completes the chlorination reaction |
| 6 | Precipitation and vacuum distillation | Isolation and purification of product |
Yield and Purity
- The process yields 5-chloro-2-thiophenecarbonyl chloride with a high yield of approximately 88.6%.
- Product purity is typically around 98%, minimizing the need for further purification steps.
- The method avoids excessive use of thionyl chloride, reducing environmental impact and simplifying waste treatment.
Reaction Scheme
$$
\text{5-chloro-2-thiophenecarboxylic acid} + \text{SOCl}2 \xrightarrow[\text{CCl}4, \text{N}2]{<0^\circ C \to reflux} \text{5-chloro-2-thiophenecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Synthesis of this compound
Following the preparation of the acyl chloride intermediate, the next step involves its reaction with a quinoline derivative to form the target compound.
Typical Synthetic Route
- The reaction usually involves the acylation of 6-chloroquinoline or related quinoline derivatives with 5-chloro-2-thiophenecarbonyl chloride.
- The process is conducted under controlled temperature and inert atmosphere to prevent side reactions.
- Solvents such as dichloromethane or other aprotic solvents are commonly used.
- Reaction conditions are optimized for high yield and purity.
Reaction Conditions
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 0 °C to room temperature |
| Solvent | Dichloromethane, tetrahydrofuran (THF) |
| Atmosphere | Nitrogen or argon |
| Reaction time | 1-3 hours |
| Molar ratio | Slight excess of acyl chloride to quinoline |
Reaction Mechanism
- The nucleophilic nitrogen on the quinoline ring attacks the electrophilic carbonyl carbon of the acyl chloride.
- This leads to the formation of an amide bond, releasing HCl as a byproduct.
- The presence of chloro substituents on both the quinoline and thienyl rings influences reactivity and selectivity.
Summary Table of Preparation Methods
| Step | Compound | Reagents | Solvent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-chloro-2-thiophenecarboxylic acid → 5-chloro-2-thiophenecarbonyl chloride | Thionyl chloride (SOCl2) | Tetracol phenixin or CCl4 | <0 °C to reflux, inert atmosphere | 88.6 | 98 | Batch-wise acid addition, vacuum distillation |
| 2 | Quinoline derivative + 5-chloro-2-thiophenecarbonyl chloride → target compound | Quinoline derivative, acyl chloride | Dichloromethane or THF | 0 °C to RT, inert atmosphere | Variable, optimized | High | Controlled stoichiometry, mild conditions |
Research Findings and Analysis
- The chlorination step using thionyl chloride is well-established, providing high yields and purity with minimal environmental impact when optimized.
- The use of inert atmosphere and temperature control is crucial to prevent side reactions and degradation.
- The acylation step benefits from the electrophilic nature of the acyl chloride and nucleophilicity of the quinoline nitrogen, enabling efficient coupling.
- The presence of chloro substituents affects the electronic properties, potentially influencing both reactivity and biological activity.
- Industrial scale-up focuses on optimizing reaction parameters such as reagent ratios, solvent choice, temperature, and reaction time to maximize yield and product consistency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride, and how are intermediates characterized?
- Methodology : A common approach involves reacting substituted quinoline precursors with thiophene derivatives under halogenating conditions. For example, phosphorus oxychloride (POCl₃) is often used as a chlorinating agent to convert carboxylic acid intermediates to acyl chlorides . Key intermediates, such as 4-hydroxyquinaldic acid derivatives, are characterized via melting point analysis, NMR spectroscopy, and LC-MS to confirm purity and structural integrity.
- Validation : Cross-check spectral data (e.g., -NMR, -NMR) against computational models or literature databases like PubChem .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Primary Tools :
- X-ray crystallography : Resolve absolute configuration using programs like SHELX and visualize molecular packing with ORTEP-III .
- FT-IR : Confirm carbonyl chloride (C=O stretch ~1770 cm⁻¹) and thienyl C-Cl bonds (600–800 cm⁻¹).
- NMR : Use -NMR (if fluorinated analogs exist) and DEPT-135 for carbon skeleton analysis.
Q. What safety protocols are essential when handling this acyl chloride?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors .
- Spill Management : Neutralize with dry sodium bicarbonate or sand; avoid water due to exothermic hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Variables to Test :
- Solvent System : Compare dichloromethane (polar aprotic) vs. toluene (non-polar) for solubility and reactivity.
- Catalysts : Screen Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency .
- Temperature : Monitor exothermic reactions via calorimetry to avoid decomposition .
- Analysis : Use HPLC to quantify side products (e.g., dimerization or hydrolysis byproducts) and adjust stoichiometry accordingly .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Case Study : If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries:
Verify crystal quality (e.g., twinning, disorder) using SHELXL refinement tools .
Re-examine NMR assignments for potential solvent effects or dynamic processes (e.g., rotamers) .
Perform variable-temperature NMR to detect conformational flexibility .
Q. How does the electronic nature of the thienyl substituent influence reactivity in cross-coupling reactions?
- Experimental Design :
- Substituent Effects : Compare reactivity of 5-chloro-2-thienyl vs. unsubstituted thienyl groups in Suzuki-Miyaura couplings.
- Electrochemical Analysis : Use cyclic voltammetry to measure oxidation potentials of the quinoline-thienyl system .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
- Biological Relevance :
- Scaffold Utility : The quinoline-thienyl core mimics ATP-binding motifs in kinases, enabling competitive inhibition .
- Derivatization : Introduce sulfonamide or urea groups at the 4-carbonyl position to enhance binding affinity .
- Validation : Screen analogs in enzyme assays (e.g., EGFR or VEGFR2 inhibition) and compare IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
